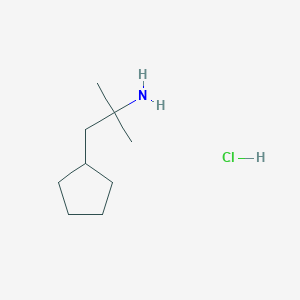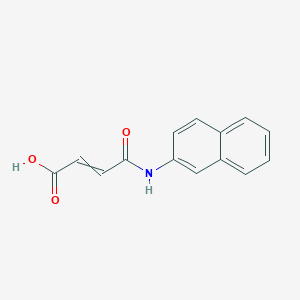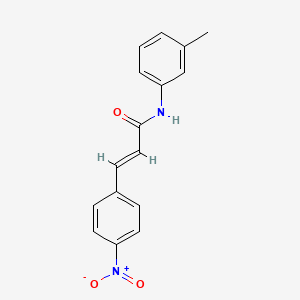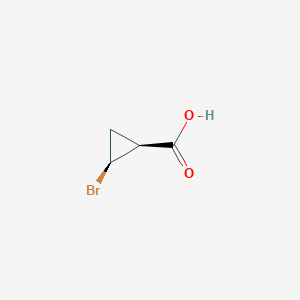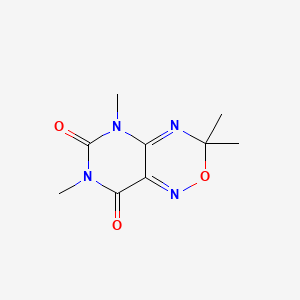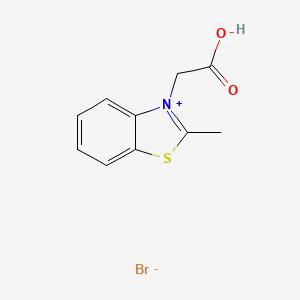![molecular formula C18H24N5O9P B1655124 [(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate CAS No. 32266-35-6](/img/structure/B1655124.png)
[(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Oxobutyl)-cyclic 3',5'-(hydrogen phosphate)-2'-butanoate guanosine. A derivative of cyclic GMP. It has a higher resistance to extracellular and intracellular phosphodiesterase than cyclic GMP.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Compounds structurally similar to the queried chemical have been synthesized and tested for antimicrobial activities. For example, Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and found that these compounds exhibited antimicrobial properties against various bacteria, providing insight into potential applications in combating resistant bacterial strains (Sharma, Sharma, & Rane, 2004).
Molecular Structure and Configuration Analysis
- Studies like the one conducted by Fun et al. (2010) on similar compounds have focused on determining their molecular structure and absolute configuration. These analyses are crucial for understanding the chemical properties and potential applications of these compounds (Fun, Yodsaoue, Karalai, & Chantrapromma, 2010).
Crystal Structure and Nucleotide Interactions
- Research on related compounds, such as the work by Ślepokura (2012) on the crystal structure of L-His-cIMP, reveals how these compounds interact with nucleotides. This is essential for understanding their role in biochemical pathways and potential therapeutic applications (Ślepokura, 2012).
Chemotherapeutic Potential
- Sarvaiya et al. (2019) synthesized Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds, which showed potential antimicrobial activity. These findings suggest that structurally similar compounds could be explored for their chemotherapeutic potential (Sarvaiya, Gulati, & Patel, 2019).
Anti-Inflammatory Activity
- Kang et al. (2019) isolated compounds from Cuminum cyminum L. seeds, one of which demonstrated significant anti-inflammatory activity. This research indicates the potential of similar compounds in developing anti-inflammatory drugs (Kang et al., 2019).
Eigenschaften
CAS-Nummer |
32266-35-6 |
|---|---|
Produktname |
[(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
Molekularformel |
C18H24N5O9P |
Molekulargewicht |
485.4 |
IUPAC-Name |
[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C18H24N5O9P/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26)/t9-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
SWTMOFFYOXKQNN-KRQFVHPKSA-N |
Isomerische SMILES |
CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC |
SMILES |
CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC |
Kanonische SMILES |
CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-1-oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B1655045.png)

![4-[(3-Acetylphenyl)amino]-3-nitrobenzoic acid](/img/structure/B1655048.png)
